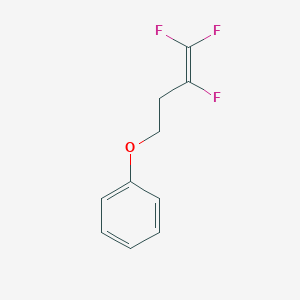

(3,4,4-トリフルオロブト-3-エニルオキシ)ベンゼン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

(3,4,4-Trifluorobut-3-enyloxy)benzene has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound’s unique properties make it useful in biological studies and experiments.

Medicine: Research is being conducted to explore its potential therapeutic applications.

Industry: The compound is used in various industrial processes and applications.

化学反応の分析

(3,4,4-Trifluorobut-3-enyloxy)benzene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can be performed using common reducing agents.

Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .

類似化合物との比較

(3,4,4-Trifluorobut-3-enyloxy)benzene can be compared with other similar compounds, such as:

(3,4,4-Trifluorobut-3-en-1-yl)oxybenzene: This compound has a similar structure and properties.

Other fluorinated benzene derivatives: These compounds share some chemical characteristics with (3,4,4-Trifluorobut-3-enyloxy)benzene.

生物活性

(3,4,4-Trifluorobut-3-enyloxy)benzene is a synthetic organic compound notable for its unique trifluorobut-3-enyloxy functional group attached to a benzene ring. This compound has garnered attention in various fields, including medicinal chemistry and agrochemicals, due to its potential biological activities. This article explores the biological activity of (3,4,4-Trifluorobut-3-enyloxy)benzene, including its mechanisms of action, effects on cellular processes, and relevant case studies.

- Molecular Formula : C10H9F3O

- Molar Mass : 202.17 g/mol

- Structure : The compound features a benzene ring substituted with a trifluorobut-3-enyloxy group, which is crucial for its biological interactions.

The biological activity of (3,4,4-Trifluorobut-3-enyloxy)benzene is primarily attributed to its ability to interact with various biomolecules. The following mechanisms have been identified:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites. This inhibition alters enzymatic activity and can affect metabolic pathways within cells.

- Gene Expression Modulation : It has been shown to influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes.

- Cell Signaling Pathways : The compound affects cell signaling pathways, which can lead to changes in cell proliferation and survival.

Biological Activity Overview

The biological activities of (3,4,4-Trifluorobut-3-enyloxy)benzene have been evaluated in various studies. The following table summarizes key findings:

Case Study 1: Enzyme Inhibition

A study explored the inhibitory effects of (3,4,4-Trifluorobut-3-enyloxy)benzene on various metabolic enzymes. It was found that at low concentrations, the compound effectively inhibited target enzymes without significant cytotoxicity. However, at higher doses, it exhibited toxic effects on normal cellular functions.

Case Study 2: Antimicrobial Efficacy

Research indicated that (3,4,4-Trifluorobut-3-enyloxy)benzene showed promising antimicrobial properties against several strains of bacteria. The compound was tested in vitro and demonstrated a minimum inhibitory concentration (MIC) that suggests potential use as an antimicrobial agent.

Case Study 3: Cytotoxicity in Cancer Models

In vitro studies on cancer cell lines revealed that (3,4,4-Trifluorobut-3-enyloxy)benzene induced apoptosis through the activation of caspase pathways. This effect was dose-dependent and highlighted the compound's potential as an anticancer agent.

Pharmacokinetics and Toxicology

The pharmacokinetics of (3,4,4-Trifluorobut-3-enyloxy)benzene are still under investigation; however, preliminary data suggest it has moderate bioavailability. Toxicological assessments indicate that while the compound shows therapeutic potential at lower doses, higher doses can lead to adverse effects such as cellular damage and disruption of normal physiological processes.

特性

IUPAC Name |

3,4,4-trifluorobut-3-enoxybenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O/c11-9(10(12)13)6-7-14-8-4-2-1-3-5-8/h1-5H,6-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFEXNMDZJPEEBE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCC(=C(F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90380363 |

Source

|

| Record name | 3,4,4-trifluorobut-3-enoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261761-15-3 |

Source

|

| Record name | 3,4,4-trifluorobut-3-enoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。